4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole 4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17660236
InChI: InChI=1S/C8H12Br2N2/c1-6-8(10)7(4-3-5-9)12(2)11-6/h3-5H2,1-2H3
SMILES:
Molecular Formula: C8H12Br2N2
Molecular Weight: 296.00 g/mol

4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole

CAS No.:

Cat. No.: VC17660236

Molecular Formula: C8H12Br2N2

Molecular Weight: 296.00 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole -

Specification

Molecular Formula C8H12Br2N2
Molecular Weight 296.00 g/mol
IUPAC Name 4-bromo-5-(3-bromopropyl)-1,3-dimethylpyrazole
Standard InChI InChI=1S/C8H12Br2N2/c1-6-8(10)7(4-3-5-9)12(2)11-6/h3-5H2,1-2H3
Standard InChI Key CDCMUJYMYFDQSL-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1Br)CCCBr)C

Introduction

Structural and Molecular Characteristics

Molecular Composition

4-Bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole has the molecular formula C8_8H12_{12}Br2_2N2_2 and a molecular weight of 296.00 g/mol. The pyrazole core features a bromine atom at position 4 and a 3-bromopropyl group at position 5, with methyl substituents at positions 1 and 3. This arrangement confers distinct electronic and steric properties, influencing its reactivity in substitution and coupling reactions.

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC8_8H12_{12}Br2_2N2_2
Molecular Weight296.00 g/mol
SMILES NotationCC1=C(C(=NN1)C)CCCBr
InChIKeyMBPQGISNDHBOSH-UHFFFAOYSA-N

The SMILES string and InChIKey provided by PubChem enable precise structural identification and computational modeling. The bromopropyl side chain enhances electrophilicity, making the compound a versatile intermediate in nucleophilic substitution reactions.

Synthesis and Purification

Laboratory-Scale Synthesis

The synthesis typically begins with 1,3-dimethyl-1H-pyrazole, which undergoes sequential bromination. The bromopropyl group is introduced via reaction with 1,3-dibromopropane in the presence of a base (e.g., K2_2CO3_3) and a polar aprotic solvent like dimethylformamide (DMF). Optimal temperatures range from 60–80°C, with reaction times of 12–24 hours.

Critical Steps:

  • Bromination Control: Selective bromination at position 5 is achieved by modulating stoichiometry and reaction time.

  • Purification: Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Industrial Production

Industrial methods employ continuous flow reactors to enhance yield (70–85%) and scalability. Automated systems monitor parameters like temperature and pressure, reducing byproduct formation. Waste streams rich in bromide ions are treated via ion exchange to meet environmental regulations.

Reactivity and Chemical Applications

Nucleophilic Substitution

The bromine atoms serve as leaving groups, enabling reactions with nucleophiles such as azides, amines, and thiols. For example:
R-Br+NaN3R-N3+NaBr\text{R-Br} + \text{NaN}_3 \rightarrow \text{R-N}_3 + \text{NaBr}
Such reactions yield azide derivatives for click chemistry applications.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts. This forms biaryl structures prevalent in pharmaceuticals.

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct Application
Nucleophilic SubstitutionNaN3_3, DMF, 60°CAzide intermediates
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3Biaryl drug candidates

Industrial and Material Science Applications

Dye Synthesis

The bromopropyl group facilitates conjugation with chromophores, producing azo dyes with enhanced lightfastness. These dyes are used in textiles and photovoltaics.

Polymer Modification

As a crosslinking agent, the compound improves thermal stability in epoxy resins. TGA analyses show a 40°C increase in decomposition onset temperature.

Comparison with Analogous Compounds

Table 3: Halogen Substitution Effects

PropertyBromo DerivativeChloro Derivative
Molecular Weight296.00 g/mol251.55 g/mol
Reactivity in SN2High (kk = 0.45 M1^{-1}s1^{-1})Moderate (kk = 0.12 M1^{-1}s1^{-1})
Aqueous Solubility12 mg/mL28 mg/mL

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator